molecular formula C20H20ClN5O3S B13082327 4-(3-(3-Chloro-4-methylphenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

4-(3-(3-Chloro-4-methylphenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B13082327
M. Wt: 445.9 g/mol
InChI Key: HXCSOZSSDXWMAF-UHFFFAOYSA-N
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Description

4-(3-(3-Chloro-4-methylphenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a urea linkage, and a dimethylpyrimidinyl group attached to a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Chloro-4-methylphenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Urea Linkage: This step involves the reaction of 3-chloro-4-methylphenyl isocyanate with an appropriate amine to form the urea derivative.

    Attachment of the Pyrimidinyl Group: The urea derivative is then reacted with 4,6-dimethylpyrimidine-2-amine under controlled conditions to form the desired product.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-Chloro-4-methylphenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(3-(3-Chloro-4-methylphenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(3-Chloro-4-methylphenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(3-Chlorophenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
  • 4-(3-(4-Methylphenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
  • 4-(3-(3-Chloro-4-methylphenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide derivatives

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated phenyl group, urea linkage, and dimethylpyrimidinyl group makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20ClN5O3S

Molecular Weight

445.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea

InChI

InChI=1S/C20H20ClN5O3S/c1-12-4-5-16(11-18(12)21)25-20(27)24-15-6-8-17(9-7-15)30(28,29)26-19-22-13(2)10-14(3)23-19/h4-11H,1-3H3,(H,22,23,26)(H2,24,25,27)

InChI Key

HXCSOZSSDXWMAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C)Cl

Origin of Product

United States

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